molecular formula C12H19N3S B6437192 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane CAS No. 2549030-13-7

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane

Cat. No.: B6437192
CAS No.: 2549030-13-7
M. Wt: 237.37 g/mol
InChI Key: YOWYKQQCAAGORD-UHFFFAOYSA-N
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Description

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl and a methylsulfanyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-methyl-2-(methylsulfanyl)pyrimidine with azepane under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the azepane ring.

    1-(pyrimidin-4-yl)pyrazole: Contains a pyrimidine ring but with a different substituent pattern.

    Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with different biological activities.

Uniqueness

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is unique due to the presence of both the azepane and pyrimidine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S/c1-10-9-11(14-12(13-10)16-2)15-7-5-3-4-6-8-15/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWYKQQCAAGORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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